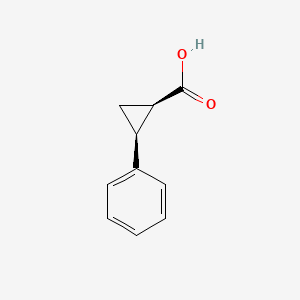

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

説明

Significance of Cyclopropane (B1198618) Carboxylic Acids as Bioisosteres and Versatile Synthetic Intermediates

The cyclopropane ring is a prevalent structural motif in numerous natural products and biologically active molecules. researchgate.netrsc.org Cyclopropane carboxylic acids, in particular, have garnered significant attention for two primary reasons: their role as bioisosteres and their utility as versatile synthetic intermediates.

A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties. The carboxylic acid group is a vital component in many drugs, often crucial for binding to biological targets through hydrogen bonds and electrostatic interactions. nih.govsemanticscholar.org However, it can also present challenges, such as metabolic instability, poor membrane permeability, and potential toxicity. nih.govugent.beresearchgate.net Medicinal chemists often replace the carboxylic acid with a bioisostere to mitigate these issues while preserving or enhancing therapeutic activity. ugent.be The cyclopropane ring, due to its unique electronic character with "bent" bonds possessing significant p-orbital character, can modulate the acidity and lipophilicity of the adjacent carboxylic acid group, making it an effective, albeit subtle, bioisosteric replacement strategy in certain contexts. Furthermore, cyclopropane derivatives themselves can act as mimics for other chemical groups, enhancing metabolic stability and reducing lipophilicity compared to moieties like gem-dimethyl or isopropyl groups. rsc.org

As synthetic intermediates, functionalized cyclopropanes are powerful building blocks for constructing more complex molecular architectures. researchgate.netresearchgate.net The inherent ring strain of the cyclopropane nucleus can be harnessed to drive a variety of ring-opening reactions, providing access to diverse acyclic and heterocyclic frameworks. smolecule.com Furthermore, the defined stereochemistry of substituted cyclopropanes allows for the transfer of chirality into new products. researchgate.net Recent advancements have demonstrated novel synthetic routes to functionalized cyclopropanes, including photoredox-catalyzed methods that utilize carboxylic acids as radical precursors for their construction, highlighting a cyclical utility in synthesis. nih.govbris.ac.uk

Stereochemical Considerations in the Synthesis and Molecular Interactions of Phenylcyclopropane Scaffolds

The three-dimensional structure of a molecule is paramount to its function, particularly in its interactions with chiral biological systems like enzymes and receptors. Phenylcyclopropane scaffolds, such as (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, possess distinct stereochemical features that are central to their synthesis and molecular behavior.

The substitution pattern on the cyclopropane ring gives rise to stereoisomerism. For a 1,2-disubstituted cyclopropane, two diastereomers exist: cis (substituents on the same face of the ring) and trans (substituents on opposite faces). Each of these diastereomers is chiral and exists as a pair of enantiomers. The designation "(1R,2S)-rel" specifies the relative stereochemistry of the substituents as cis and indicates a racemic mixture of the (1R,2S) and (1S,2R) enantiomers.

Achieving high stereoselectivity in the synthesis of these scaffolds is a significant focus of contemporary organic chemistry. nih.gov Strategies include asymmetric cyclopropanation using chiral catalysts, the use of chiral auxiliaries, and chemoenzymatic methods that employ engineered enzymes to catalyze reactions with high diastereo- and enantioselectivity. researchgate.netbohrium.com The ability to selectively synthesize a single desired stereoisomer is crucial, as different isomers can exhibit vastly different biological activities.

The rigid nature of the cyclopropane ring locks the substituents into well-defined spatial orientations. This conformational rigidity is a key feature of cyclopropane scaffolds, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The phenyl and carboxylic acid groups can engage in specific non-covalent interactions, such as hydrogen bonding, ionic interactions, and π-π stacking, which are dictated by their relative stereochemistry. smolecule.comresearchgate.net For instance, the carboxyl group in phenylcyclopropanecarboxylic acids adopts a conformation that facilitates electron density transfer from the strained ring toward the carbonyl system, an interaction influenced by the substituent arrangement. researchgate.netnih.gov

Historical Development and Contemporary Research Trends in Cyclopropane Chemistry

The study of cyclopropane chemistry has a rich history dating back to the 19th century, evolving from a chemical curiosity to a cornerstone of modern synthetic and medicinal chemistry.

Historical Milestones: The first synthesis of cyclopropane was achieved by August Freund in 1881 by treating 1,3-dibromopropane (B121459) with sodium. wikipedia.orgacs.org For decades, it remained a compound with no significant application until its anesthetic properties were discovered in 1929 by Henderson and Lucas. wikipedia.orgweebly.com This discovery led to its widespread clinical use for several decades, beginning in the 1930s. wikipedia.orgwoodlibrarymuseum.org The unique bonding in cyclopropane, often described by the Walsh or Coulson-Moffitt models, which deviates from standard sp³ hybridization, was a subject of intense theoretical interest throughout the mid-20th century. scripps.edu Key synthetic reactions, such as the Simmons-Smith cyclopropanation developed in 1958, provided reliable methods for accessing these strained rings and spurred further research into their reactivity and application. scripps.edu

| Year | Milestone | Significance |

| 1881 | August Freund synthesizes cyclopropane. wikipedia.orgacs.org | First creation of the simplest cycloalkane. |

| 1929 | Henderson and Lucas discover its anesthetic properties. wikipedia.orgweebly.com | Led to the first major application of cyclopropane in medicine. |

| 1934 | Ralph M. Waters reports on clinical studies. woodlibrarymuseum.org | Marked the beginning of its widespread use as an anesthetic gas. |

| 1947 | A.D. Walsh proposes his model of cyclopropane bonding. scripps.edu | Provided a theoretical framework to understand its unique reactivity. |

| 1958 | Simmons and Smith develop their cyclopropanation reaction. scripps.edu | Introduced a versatile and widely used method for synthesizing cyclopropanes. |

Contemporary Research Trends: Modern research in cyclopropane chemistry is characterized by the development of highly sophisticated and efficient synthetic methodologies and their application in complex settings. Key trends include:

Catalytic Asymmetric Synthesis: A major focus is on the development of metal- and organo-catalyzed methods to produce enantiomerically pure cyclopropanes. researchgate.netnih.gov

Photoredox Catalysis: The use of visible light to drive cyclopropanation reactions under mild conditions has emerged as a powerful and sustainable strategy. nih.govbris.ac.uk

C–H Functionalization: Direct functionalization of the C–H bonds of the cyclopropane ring is an atom-economical approach to elaborate these scaffolds, though it remains a significant challenge due to the strength of these bonds. rsc.org

Cycloaddition Reactions: Cyclopropanes, particularly donor-acceptor substituted ones, are used as three-carbon building blocks in cycloaddition reactions to construct larger carbocyclic and heterocyclic systems. researchgate.net

Total Synthesis: The unique structural and stereochemical features of cyclopropanes are increasingly being incorporated into the total synthesis of complex natural products. nih.govrsc.org

Positioning of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic Acid within Advanced Organic Chemistry Research

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, also known as cis-2-phenylcyclopropanecarboxylic acid, serves as a quintessential model compound and a valuable building block in the field of advanced organic chemistry. chemscene.comsigmaaldrich.com Its position is defined by its utility in both methodological development and as a precursor for more complex, high-value molecules.

Within the context of advanced organic synthesis, this compound and its derivatives are often used as benchmark substrates to test the scope and stereoselectivity of new synthetic methods. youtube.com For example, developing a catalytic system that can effectively resolve the racemic mixture or asymmetrically synthesize one enantiomer over the other represents a common challenge in methodology research.

Furthermore, this specific scaffold is a key structural element in the synthesis of pharmacologically active agents. Optically pure 2-arylcyclopropane carboxylic acids are critical precursors for 2-arylcyclopropylamines, which are key components in a variety of drugs. researchgate.net The defined cis relationship between the phenyl and carboxylic acid groups provides a specific three-dimensional framework that can be exploited in the design of molecules intended to fit into the constrained active site of a biological target. Its role as an asymmetric molecule and a precursor in syntheses underscores its importance in the ongoing quest for novel therapeutics and innovative chemical transformations. biosynth.com

Compound Information Tables

Physicochemical Properties of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

| Property | Value | Source(s) |

| CAS Number | 48126-51-8 | chemscene.combiosynth.comachemblock.com |

| Molecular Formula | C₁₀H₁₀O₂ | chemscene.combiosynth.comachemblock.com |

| Molecular Weight | 162.18 g/mol | biosynth.com |

| Synonym | cis-2-Phenylcyclopropane-1-carboxylic acid | chemscene.com |

| Stereochemistry | Racemic mixture of (1R,2S) and (1S,2R) |

特性

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48126-51-8 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1r,2s Rel 2 Phenylcyclopropanecarboxylic Acid and Its Stereoisomers

Stereoselective Cyclopropanation Reactions for the Phenylcyclopropane Core

The formation of the three-membered ring with specific stereochemistry is the cornerstone of synthesizing (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its isomers. This is typically achieved through the cyclopropanation of an alkene, such as styrene (B11656), with a carbene or carbenoid species. The stereochemical outcome is dictated by the catalyst, reagents, and reaction conditions employed.

Transition Metal-Catalyzed Asymmetric Cyclopropanations (e.g., Dirhodium, Chiral Copper Carbenoids)

Transition metal catalysis is a powerful tool for the asymmetric cyclopropanation of alkenes. rsc.org The metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a general and effective method for creating the cyclopropane (B1198618) ring. nih.gov

Dirhodium Catalysts: Chiral dirhodium(II) carboxylate complexes are particularly effective for the asymmetric intermolecular cyclopropanation of styrene and its derivatives with aryldiazoacetates. nih.govnih.gov The choice of the chiral ligand on the dirhodium center is crucial for achieving high levels of enantioselectivity. The nature of the substituents on the aryldiazoacetate strongly influences the asymmetric induction, while substitution on the styrene has a more moderate effect. nih.gov A study comparing different dirhodium catalysts for the reaction of methyl phenyldiazoacetate with styrene highlights the varying efficiencies.

Key dirhodium(II) catalysts include:

Rh₂(R-DOSP)₄ : Generally the most effective catalyst for a broad range of methyl aryldiazoacetates. nih.govnih.gov

Rh₂(S-PTAD)₄ : Provides high levels of enantioinduction, particularly with ortho-substituted aryldiazoacetates. nih.govnih.gov

Rh₂(R-BNP)₄ : Serves a complementary role, showing high enantioselectivity with 3-methoxy-substituted aryldiazoacetates. nih.govnih.gov

| Catalyst | Aryldiazoacetate Substituent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee, trans) | Reference |

| Rh₂(S-DOSP)₄ | 4-MeO | 89:11 | 94 | nih.gov |

| Rh₂(S-DOSP)₄ | 4-Cl | 88:12 | 98 | nih.gov |

| Rh₂(S-PTAD)₄ | 2-Me | 88:12 | 94 | nih.gov |

| Rh₂(S-BNP)₄ | 3-MeO | 92:8 | 97 | nih.gov |

Chiral Copper Carbenoids: Copper-based catalysts are also highly effective, particularly for producing the trans isomer with a wide reaction scope. unl.pt The development of chiral ligands for copper has enabled highly enantioselective cyclopropanations. Copper(I) complexes with chiral bisoxazoline ligands, for example, have been extensively studied. While early work focused on copper(II) salts, it is understood that copper(I) is the active catalytic species. unl.pt The coordination of the olefin to the copper-carbene intermediate plays a role in the reaction mechanism. acs.org New chiral 2,2′:6′,2″-terpyridines derived from natural products like (−)-β-pinene and (+)-camphor have been used to prepare copper complexes that catalyze the cyclopropanation of styrene with diazoacetates, achieving moderate enantioselectivities. researchgate.net

Chiral Auxiliary-Controlled Diastereoselective Cyclopropanation Approaches

An alternative strategy to using a chiral catalyst is to employ a chiral auxiliary. In this approach, a chiral molecule is covalently attached to one of the reactants (either the alkene or the carbene precursor), directing the cyclopropanation to occur from a specific face of the molecule. wikipedia.org After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

This method has been applied to the cyclopropanation of styrene, although with varying success. unl.pt A notable example involves the use of an oxazolidine (B1195125) chiral auxiliary that can be catalytically formed. This auxiliary controls the facial selectivity of subsequent transformations, including cyclopropanation with dichlorocarbene (B158193) under phase-transfer conditions. nih.gov Evans' chiral auxiliaries, originally developed for aldol (B89426) reactions, have also found broad application in controlling stereochemistry in various other transformations. nih.gov The stereochemical outcome of cyclopropanation can be governed by the presence of a chiral group at an allylic position, as seen in the diastereoselective cyclopropanation of chiral, acyclic allylic alcohols using the Simmons-Smith reagent. unl.pt

Enantioselective Intramolecular Cyclopropanations and Domino Reactions

Intramolecular cyclopropanation, where the alkene and the diazo group are part of the same molecule, is a highly efficient method for constructing bicyclic systems. Engineered enzymes, particularly myoglobin (B1173299) variants, have been developed to catalyze the intramolecular cyclopropanation of homoallylic α-diazoacetates. rochester.edu These biocatalysts can exhibit high enantioselectivity (up to 99% ee) and can be stereodivergent, meaning different enzyme variants can produce opposite enantiomers of the cyclopropane-fused lactone product. rochester.edu

Domino reactions, also known as cascade reactions, involve a sequence of two or more bond-forming reactions under the same conditions, where each subsequent step is triggered by the functionality formed in the previous one. nih.gov This approach offers high efficiency by minimizing purification steps and reducing waste. In the context of cyclopropane synthesis, a domino process can be initiated by a Michael addition followed by an intramolecular alkylation (a Michael-initiated ring closure or MIRC reaction) to form the cyclopropane ring. rsc.orgdntb.gov.ua An organocatalytic domino sequence can be designed where a conveniently functionalized cyclopropane undergoes ring-opening to generate an electrophilic intermediate, which then participates in a cascade of reactions to build complex molecular architectures with high enantiopurity. nih.gov

Novel Retrosynthetic Strategies for the Phenylcyclopropanecarboxylic Acid Skeleton

Retrosynthetic analysis involves conceptually breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.com For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, the key disconnections involve the formation of the cyclopropane ring and the installation of the carboxylic acid group with the correct stereochemistry.

Chemo- and Regioselective Construction of the Cyclopropane Ring System

Modern synthetic methods offer novel ways to construct the cyclopropane ring with high control over chemo- and regioselectivity.

One innovative approach is the direct, stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids. A method utilizing samarium metal and iodoform (B1672029) (CHI₃) under ultrasonic irradiation generates samarium carbenoid intermediates. organic-chemistry.org These intermediates react with cinnamic acid derivatives to produce 2-phenylcyclopropanecarboxylic acids. The reaction is completely stereospecific: an (E)-alkene yields the trans-cyclopropane, while a (Z)-alkene gives the cis-product. This method avoids the need for protecting and deprotecting the carboxylic acid group. organic-chemistry.org

Another strategy involves a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade. nih.govresearchgate.net In this process, an aliphatic carboxylic acid and a chloroalkyl alkene undergo a reaction initiated by an organic photocatalyst and visible light. This forms a carbanion intermediate that is trapped in an intramolecular alkylation to yield a functionalized cyclopropane. This method is notable for its mild conditions and broad functional group tolerance. nih.govresearchgate.net

Stereocontrol Approaches for the Carboxylic Acid Moiety during Ring Formation

Controlling the stereochemistry of the carboxylic acid group relative to the phenyl group is critical. The method used to form the ring often dictates this relationship.

In the samarium-promoted cyclopropanation of cinnamic acids, the carboxylic acid itself plays a crucial role in directing the stereochemistry. organic-chemistry.org Mechanistic studies suggest that the samarium carbenoid coordinates with the carboxyl group. This coordination stabilizes the transition state and controls the facial selectivity of the carbene addition to the double bond, thus establishing the relative stereochemistry of the final product. organic-chemistry.org

In the radical addition-polar cyclization cascade, the carboxylic acid is a precursor to a radical that adds to the alkene. nih.gov The subsequent intramolecular cyclization establishes the three-membered ring. While this method shows high diastereoselectivity for the vicinal cyclopropyl (B3062369) substituents, the stereocontrol is determined by the cyclization transition state. nih.gov

Ultimately, the choice of strategy depends on the desired stereoisomer and the available starting materials. Transition metal-catalyzed asymmetric cyclopropanation of styrene with a diazoacetate followed by hydrolysis of the resulting ester is a common and powerful route. Alternatively, direct cyclopropanation of cinnamic acid offers a more atom-economical pathway where the stereochemistry is set in a single, highly specific step.

Functional Group Interconversions and Derivatization on Pre-formed Phenylcyclopropane Skeletons

While the simultaneous construction of the cyclopropane ring and its functional groups is a common strategy, the derivatization of a pre-existing phenylcyclopropane scaffold offers an alternative and sometimes more flexible approach to obtaining desired stereoisomers.

Stereospecific Introduction of the Carboxylic Acid Functionality

The direct stereospecific introduction of a carboxylic acid group onto a pre-formed phenylcyclopropane ring is a challenging transformation. More commonly, the stereochemistry is established during the formation of the cyclopropane ring, which already contains the carboxylic acid or a precursor. Methodologies such as the diastereoselective cyclopropanation of cinnamic acid derivatives ensure that the desired relative stereochemistry of the phenyl and carboxyl groups is set from the outset. researchgate.net

However, functionalization of a pre-existing phenylcyclopropane can be envisaged through the stereospecific generation of an organometallic intermediate followed by carboxylation. For instance, stereospecific deprotonation or halogen-metal exchange could generate a chiral phenylcyclopropyllithium or -cuprate species. Subsequent reaction with carbon dioxide would then introduce the carboxylic acid group. The stereochemical outcome of such a sequence would be highly dependent on the directing effects of the phenyl group and the conditions used to generate and trap the organometallic intermediate.

Oxidation and Reduction Pathways for Carboxylic Acid Precursors

A more practical approach for introducing a carboxylic acid group onto a pre-formed phenylcyclopropane skeleton involves the transformation of a suitable precursor functional group that is already in place with the desired stereochemistry.

Oxidation Pathways:

A primary alcohol is a common and effective precursor to a carboxylic acid. For example, (trans)-2-phenylcyclopropylmethanol can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this conversion. For more sensitive substrates, milder, two-step protocols are often preferred, such as an initial oxidation to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, followed by further oxidation to the carboxylic acid with sodium chlorite (B76162) (NaClO₂). nih.gov

| Precursor | Oxidizing Agent(s) | Product | Notes |

| (trans)-2-Phenylcyclopropylmethanol | 1. TEMPO/NaOCl 2. NaClO₂ | (trans)-2-Phenylcyclopropanecarboxylic acid | A mild, one-pot procedure compatible with sensitive functional groups. nih.gov |

| (trans)-2-Phenylcyclopropanecarbaldehyde | Potassium permanganate (KMnO₄) | (trans)-2-Phenylcyclopropanecarboxylic acid | A strong oxidizing agent. |

Reduction and Hydrolysis Pathways:

A nitrile group serves as another valuable precursor to a carboxylic acid. The synthesis of 1-phenylcyclopropanecarbonitrile (B1362556) can be achieved through the alkylation of phenylacetonitrile (B145931) with 1,2-dibromoethane. nih.gov Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. This method is particularly useful for preparing 1-phenylcyclopropanecarboxylic acid derivatives. nih.gov For 2-phenylcyclopropanecarbonitrile, a similar hydrolysis would provide the target acid.

| Precursor | Reagent(s) | Product | Notes |

| 2-Phenylcyclopropanecarbonitrile | H₂SO₄ (aq), Heat | 2-Phenylcyclopropanecarboxylic acid | Standard acidic hydrolysis of a nitrile. |

| 1-Phenylcyclopropanecarbonitrile | Conc. HCl, Heat | 1-Phenylcyclopropanecarboxylic acid | A two-step synthesis from phenylacetonitrile. nih.gov |

Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis and Resolution

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity and mild reaction conditions. These methods are increasingly applied to the synthesis of chiral cyclopropanes.

Biotransformation of Achiral or Racemic Precursors

The enzymatic construction of the chiral cyclopropane ring from achiral starting materials is a highly attractive strategy. Engineered enzymes, particularly heme proteins like myoglobin and cytochrome P450, have been shown to catalyze the cyclopropanation of olefins with diazo compounds. rochester.edurochester.edu

For instance, engineered myoglobin variants can catalyze the cyclopropanation of styrene with ethyl diazoacetate to produce ethyl 2-phenylcyclopropanecarboxylate with high diastereoselectivity and enantioselectivity. rochester.edu This biocatalytic approach avoids the need for chiral ligands and expensive transition-metal catalysts. nsf.gov Further developments have led to enzymes capable of producing polysubstituted cyclopropanes from mixtures of olefin stereoisomers, highlighting the power of directed evolution in creating highly selective biocatalysts. nih.govresearchgate.net

| Enzyme | Substrates | Product | Key Findings |

| Engineered Myoglobin (Mb(H64V,V68A)) | Styrene, Ethyl diazoacetate | Ethyl (1S,2S)-2-phenylcyclopropanecarboxylate | High diastereo- and enantioselectivity (>99% de, >99% ee). rochester.edu |

| Engineered Cytochrome P450 | (Z/E)-enol acetates, Diazoacetonitrile | 1,2,3-polysubstituted cyclopropanes | Highly enantio- and diastereoselective regardless of olefin stereopurity. nih.govresearchgate.net |

| Engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) | Vinyl boronic acid pinacol (B44631) ester, Ethyl diazoacetate | cis- and trans-2-(pinacolboronato)cyclopropanecarboxylate | Provides a versatile building block for further chemical diversification. nsf.gov |

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with an enzyme, typically a lipase (B570770) or an esterase.

For racemic mixtures of 2-phenylcyclopropanecarboxylic acid or its esters, lipases are particularly effective. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. Conversely, in an esterification or transesterification reaction starting with the racemic acid, one enantiomer is preferentially converted to the ester.

Candida antarctica lipase B (CALB) is a versatile and robust enzyme that has been successfully employed in the resolution of various chiral compounds, including cyclopropane derivatives. rsc.orgresearchgate.netnih.govmdpi.com Other lipases, such as those from Pseudomonas and Aspergillus niger, have also demonstrated high enantioselectivity in the resolution of related 2-substituted carboxylic acids. nih.gov

The efficiency and enantioselectivity of these resolutions can be significantly influenced by the choice of solvent, acyl donor (in transesterification), and temperature. nih.gov

| Enzyme | Substrate | Reaction Type | Products | Enantiomeric Excess (ee) |

| Aspergillus niger lipase | Racemic 2-phenoxypropanoic acid vinyl ester | Transesterification | (S)-ester and (R)-acid | High ee |

| Pseudomonas sp. lipase | Racemic 2-phenylpropanoic acid vinyl ester | Transesterification | Enantioenriched ester and acid | High ee |

| Candida antarctica lipase B (CALB) | Racemic 1-acetylpiperidine-2,3-dicarboxylate | Hydrolysis | Chiral diacid and unreacted diester | High enantioselectivity |

| Candida antarctica lipase B (CALB) | Racemic β-lactam 3-acetoxy derivative | Methanolysis | (3S, 4S)-3-hydroxyl β-lactam and (3R, 4R)-3-acetoxy β-lactam | Up to 86% ee for the product and >99% ee for the unreacted substrate after double resolution. nih.gov |

Computational and Theoretical Investigations of 1r,2s Rel 2 Phenylcyclopropanecarboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model its electronic landscape and predict its behavior.

Molecular Orbital Analysis and Electronic Density Distributions

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. In (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the phenyl ring, reflecting its electron-rich π-system, making it susceptible to electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group and the cyclopropane (B1198618) ring, indicating these as potential sites for nucleophilic attack.

The electronic density distribution, often visualized through electron density maps, reveals the accumulation and depletion of electron density across the molecule. For this compound, a high electron density is observed around the oxygen atoms of the carboxylic acid and within the π-system of the phenyl ring. The strained C-C bonds of the cyclopropane ring exhibit a unique "bent-bond" character, with the electron density shifted outwards from the internuclear axis.

Table 1: Calculated Electronic Properties of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic Acid

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

Conformational Analysis and Determination of Global and Local Minima (e.g., DFT, MP2 methods)

The relative orientation of the phenyl and carboxylic acid groups in (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid gives rise to various conformers with distinct energies. Computational methods such as DFT and MP2 are instrumental in exploring the potential energy surface to identify stable conformations (local minima) and the most stable conformation (global minimum). acs.org

For the cis relative stereochemistry of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, the global minimum conformation is one where the carboxylic acid group is oriented to minimize steric hindrance with the phenyl ring. Several local minima, corresponding to different rotations around the C-C single bonds, lie within a few kcal/mol of the global minimum. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 2: Relative Energies of Key Conformers of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic Acid

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Global Minimum | 0.00 | DFT/B3LYP/6-311+G(d,p) |

| Local Minimum 1 | 1.25 | DFT/B3LYP/6-311+G(d,p) |

| Local Minimum 2 | 2.80 | MP2/cc-pVTZ |

Aromaticity Indices and Ring Strain Energy Calculations of the Cyclopropane Moiety

The phenyl group in the molecule is inherently aromatic. Aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are two commonly used metrics. For the phenyl ring in this compound, HOMA values are close to 1, and NICS values are significantly negative, both indicative of strong aromatic character.

The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. The strain energy of the cyclopropane moiety in 2-phenylcyclopropanecarboxylic acid can be computationally estimated by comparing its heat of formation with that of a strain-free reference compound. This inherent strain influences the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions.

Table 3: Calculated Aromaticity and Strain Energy Parameters

| Parameter | Moiety | Calculated Value |

| HOMA | Phenyl Ring | 0.985 |

| NICS(1)zz | Phenyl Ring | -10.2 ppm |

| Ring Strain Energy | Cyclopropane Ring | ~27 kcal/mol |

Prediction of Spectroscopic Features for Structural Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies.

DFT calculations can accurately predict the chemical shifts of the protons and carbons in the molecule. The protons on the cyclopropane ring are expected to show complex splitting patterns due to their diastereotopic nature. The calculated IR and Raman spectra can help in assigning the observed vibrational modes to specific functional groups and motions within the molecule, such as the characteristic C=O stretch of the carboxylic acid and the C-H stretches of the phenyl and cyclopropane rings.

Table 4: Predicted Key Spectroscopic Data

| Spectrum | Key Signal | Predicted Value |

| ¹³C NMR | Carboxylic Carbon (C=O) | ~175 ppm |

| ¹H NMR | Carboxylic Proton (COOH) | ~12 ppm |

| IR | C=O Stretch | ~1710 cm⁻¹ |

| Raman | Phenyl Ring Breathing | ~1000 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations are particularly useful for exploring conformational changes and the influence of the surrounding environment, such as a solvent.

Analysis of Torsional Preferences and Rotational Barriers

The rotation around the single bond connecting the phenyl ring to the cyclopropane ring and the bond connecting the carboxylic acid group to the cyclopropane ring are key conformational degrees of freedom. MD simulations can be used to sample the different torsional angles and to construct a potential energy surface that reveals the preferred orientations and the energy barriers to rotation.

The rotational barrier for the phenyl group is influenced by steric interactions with the cyclopropane ring and the carboxylic acid group. Similarly, the orientation of the carboxylic acid group is governed by a balance of steric and electronic effects. Understanding these rotational barriers is crucial for comprehending the molecule's flexibility and how it might interact with other molecules, such as in a biological system.

Table 5: Calculated Rotational Barriers

| Rotation | Barrier Height (kcal/mol) |

| Phenyl-Cyclopropane | 4.5 |

| Carboxyl-Cyclopropane | 2.8 |

Elucidation of Solvent Influence on Molecular Conformation and Dynamics

The conformation and dynamics of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid in solution are significantly influenced by the surrounding solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations incorporating implicit or explicit solvent models, are pivotal in understanding these interactions. The solvent can alter the conformational landscape of the molecule by stabilizing or destabilizing certain rotamers of the phenyl and carboxylic acid groups relative to the cyclopropane ring.

In solution, the solvent plays a crucial role in determining the molecular conformation, which in turn affects the molecule's reactivity and properties. frontiersin.org The use of explicit solvent models in computational simulations provides a more realistic and detailed description of the system, which is essential for reproducing certain properties of solute molecules, including reaction kinetics and dynamics. nist.gov For instance, MD simulations can track the time evolution of the dihedral angles between the phenyl group, the cyclopropane ring, and the carboxylic acid group in various solvents of differing polarity.

Key Research Findings:

Conformational Preferences: In nonpolar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the phenyl ring's π-electrons may be favored, leading to a more compact conformation. Conversely, in polar protic solvents, intermolecular hydrogen bonds with the solvent molecules are likely to dominate, resulting in a more extended conformation.

Solvent Shell Effects: The first solvation shell around the molecule is particularly important. frontiersin.org The specific arrangement and interactions of solvent molecules in this shell can dictate the conformational preferences and the viability of chemical reactions. frontiersin.org For example, studies on other molecules have shown that explicit solvent molecules can rectify the molecular conformation to facilitate a reaction. frontiersin.org

Dynamical Behavior: MD simulations can reveal the flexibility of the molecule in different solvent environments. The frequency and amplitude of torsional motions of the phenyl and carboxyl groups are expected to be solvent-dependent. This dynamic behavior is crucial for understanding how the molecule explores its conformational space and interacts with other molecules.

Illustrative Data Table: Predicted Dominant Conformations in Different Solvents

| Solvent | Polarity | Predicted Dominant Conformation of Carboxyl Group | Rationale |

| Cyclohexane | Nonpolar | syn-planar (intramolecular H-bond) | Favorable intramolecular interactions in the absence of competing solvent interactions. |

| Methanol | Polar Protic | anti-planar (intermolecular H-bond) | Strong hydrogen bonding with solvent molecules disrupts intramolecular interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Mixture of conformations | Solvent can act as a hydrogen bond acceptor, leading to a complex conformational equilibrium. |

Note: This table is illustrative and based on general principles of solvent effects on molecules with similar functional groups. Specific computational studies on (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid are needed for definitive assignments.

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry provides powerful tools to explore the potential reaction pathways of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and to characterize the high-energy transition states that govern the kinetics of these transformations.

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can potentially undergo several intramolecular rearrangements. The strained cyclopropane ring is susceptible to ring-opening reactions under thermal or catalytic conditions. Computational studies can map the potential energy surface for these reactions, identifying the minimum energy paths and the associated activation barriers.

Potential Rearrangement Pathways:

Ring Opening: Homolytic cleavage of a C-C bond in the cyclopropane ring can lead to a diradical intermediate. The stability of this diradical would be influenced by the phenyl substituent. Subsequent rearrangements could lead to various isomeric products. Studies on related 1,1-divinyl-2-phenylcyclopropanes have shown that such intermediates can lead to a rich array of rearrangement reactions. acs.org

Epimerization: The stereocenters at C1 and C2 could potentially undergo epimerization under certain conditions. A plausible mechanism involves the reversible opening of the cyclopropane ring to form a diradical intermediate where rotation around a C-C bond can occur, followed by ring closure. Computational modeling can determine the energetic feasibility of this pathway by calculating the activation energy for the ring opening and the rotational barriers in the intermediate.

Computational studies are instrumental in elucidating the mechanisms of intermolecular reactions involving (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and in designing catalysts to control the stereoselectivity and efficiency of these reactions. By analyzing the structure and energy of transition states, key interactions between the substrate, reagents, and catalyst can be identified.

Catalyst Design Principles:

Stereocontrol: For reactions involving the chiral centers of the molecule, catalysts can be designed to preferentially stabilize the transition state leading to the desired stereoisomer. This is achieved by creating a chiral pocket in the catalyst that sterically and/or electronically favors one transition state geometry over others.

Activation of Reactants: Catalysts can lower the activation energy of a reaction by activating either the cyclopropane ring or the carboxylic acid group. For instance, a Lewis acid could coordinate to the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Transition State Analysis: The detailed geometric and electronic structure of the transition state, as determined by quantum chemical calculations, provides a blueprint for catalyst design. nih.gov By understanding the key non-covalent interactions that stabilize the transition state, catalysts can be designed to mimic and enhance these interactions. nih.gov For example, a catalyst could be designed with hydrogen bond donors or acceptors positioned to interact with specific functional groups in the transition state. The development of computational frameworks for large-scale transition state screening is accelerating the discovery of new catalysts. chemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding human clinical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its derivatives, QSAR/QSPR modeling can be a valuable tool for predicting their potential applications in areas such as agriculture and materials science, without the need for extensive experimental testing.

Methodology:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of related compounds. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Applications (Non-clinical):

Herbicidal/Pesticidal Activity: Cyclopropane derivatives have been shown to exhibit a broad spectrum of biological activities, including herbicidal and insecticidal properties. researchgate.netresearchgate.net QSAR models can be developed to predict the efficacy of new derivatives of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid against various pests or weeds. For instance, a 3D-QSAR study on novel 4-methyl-1,2,4-triazole-thioethers containing a gem-dimethylcyclopropane ring identified key structural features responsible for their biological activity. researchgate.net

Physicochemical Properties: QSPR models can predict important physicochemical properties such as solubility, boiling point, and partitioning coefficients. nih.govdoaj.orgkashanu.ac.ir These properties are crucial for formulation development and for understanding the environmental fate of the compound.

Illustrative Data Table: Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |

| Steric | Molecular volume, surface area | Binding affinity, transport properties |

| Topological | Wiener index, Randić index | Molecular branching, size |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

Note: This table lists general classes of descriptors that would be relevant for building QSAR/QSPR models for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its derivatives.

Applications in Advanced Organic Synthesis and Chemical Biology Excluding Clinical/human Data

Chiral Building Block in Natural Product Total Synthesis

The unique conformational constraints and stereochemical information embedded within (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid make it an ideal chiral synthon for the total synthesis of natural products. Its application allows for the precise and stereocontrolled introduction of the cyclopropane (B1198618) motif, a structural feature present in a variety of biologically active natural products.

Stereodefined Introduction of Cyclopropane Units into Complex Bioactive Scaffolds

The synthesis of natural products containing a cyclopropane ring often presents a significant stereochemical challenge. The use of enantiomerically pure cyclopropane derivatives, such as those derived from (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, provides a direct and efficient strategy to address this challenge. For instance, the core structure of several natural products features a bicyclo[3.1.0]hexane system. The enantioselective synthesis of such systems can be achieved through rhodium-catalyzed cyclization of an α-diazoester, which in some cases, can be conceptually linked to the use of a pre-existing chiral cyclopropane unit to guide the stereochemical outcome. While a direct total synthesis of a natural product starting from (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is not prominently documented in readily available literature, the principles of asymmetric synthesis suggest its potential as a key starting material. For example, the synthesis of (+)-Coronafacic Acid, a component of the phytotoxin coronatine, involves the stereoselective formation of a bicyclo[3.1.0]hexane core. An approach utilizing a chiral cyclopropane building block would ensure the correct relative and absolute stereochemistry of the final product.

Synthesis of Natural Product Analogues with Modified Pharmacophores

The modification of natural product structures to enhance their biological activity, improve their pharmacokinetic properties, or probe their mechanism of action is a cornerstone of medicinal chemistry. (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its derivatives serve as valuable tools in this endeavor by allowing for the replacement of other cyclic or acyclic moieties with the rigid cyclopropane scaffold. This substitution can significantly alter the conformation of the molecule, leading to changes in its interaction with biological targets. For example, the introduction of a 2-phenylcyclopropane unit into a known bioactive scaffold can mimic a phenyl group with restricted rotation, or a larger ring system with a more defined three-dimensional shape. This approach has been explored in the design of analogues of various natural products, although specific examples directly employing (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid are not extensively reported in the literature.

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes (non-human, non-clinical research)

Beyond its application in total synthesis, (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a key precursor for the development of novel molecules with potential pharmacological relevance and for the construction of sophisticated chemical probes to investigate biological systems.

Design and Synthesis of Ligands for Specific Biological Targets (e.g., enzymes, receptors, transporters)

The rigid nature of the cyclopropane ring in (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid allows for the precise positioning of functional groups in three-dimensional space, a critical aspect in the design of ligands that bind to specific biological targets with high affinity and selectivity.

Enzyme Inhibitors: A notable example is the development of inhibitors for O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, making it an attractive target for the development of new antibacterial agents. Researchers have designed and synthesized a series of 2-phenylcyclopropane carboxylic acid derivatives that exhibit potent inhibition of OASS from Salmonella enterica serovar Typhimurium. The design of these inhibitors was based on the structural features of known peptide inhibitors of the enzyme. The cyclopropane scaffold serves to mimic the conformation of a key amino acid residue in the natural substrate. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the stereochemistry of the cyclopropane are crucial for binding affinity.

| Compound | Target Enzyme | Activity (Kd) |

| (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid | OASS-A | 0.028 µM |

| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative | OASS-A | 9.0 µM |

| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative | OASS-B | 40 µM |

Receptor Ligands: The 2-phenylcyclopropane scaffold has also been incorporated into the design of ligands for serotonin (B10506) receptors. A series of fluorinated 2-phenylcyclopropylmethylamines were synthesized and evaluated as serotonin 2C (5-HT2C) receptor agonists. The absolute stereochemistry of these compounds was found to be critical for their potency and selectivity. Molecular docking studies have provided insights into the binding mode of these ligands within the 5-HT2C receptor, highlighting the importance of the cyclopropane ring in orienting the phenyl group and the amine functionality for optimal interaction with the receptor's binding pocket.

Development of Fluorescent, Isotopic, or Photoaffinity Labels Incorporating the Cyclopropane Moiety

Chemical probes are indispensable tools for studying the function, localization, and interactions of biomolecules in complex biological systems. The unique structural features of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid make it an attractive scaffold for the development of such probes.

Isotopic Labels: The synthesis of stable-isotope labeled versions of chiral molecules is crucial for a variety of studies, including metabolic research and mechanistic investigations of enzymatic reactions. An efficient synthesis of four stable-isotope labeled (1R)-menthyl (1S,2S)-(+)-2-phenylcyclopropanecarboxylates has been reported. These labeled compounds, which include deuterium (B1214612) and carbon-13 isotopes, were synthesized on a gram scale with high enantiomeric excess. The availability of these isotopically labeled building blocks opens the door for detailed studies of the metabolism and biological fate of molecules containing the 2-phenylcyclopropane moiety.

Fluorescent and Photoaffinity Labels: While specific examples of fluorescent or photoaffinity probes derived directly from (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid are not prevalent in the literature, the principles of probe design suggest its potential utility. A fluorescent probe could be constructed by attaching a fluorophore to the carboxylic acid or the phenyl ring. Such a probe could be used to visualize the localization of its biological target within cells or tissues. Similarly, a photoaffinity label could be generated by incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule. Upon photoactivation, this probe would covalently bind to its target, allowing for its identification and characterization.

Ligand or Catalyst Component in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral ligands and catalysts to control the stereochemical outcome of chemical reactions. The well-defined stereochemistry and rigid framework of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid make it a promising candidate for use as a chiral auxiliary or as a component of a chiral ligand in asymmetric synthesis.

Chiral carboxylic acids have been successfully employed as ligands for transition metals and as chiral organocatalysts in a variety of asymmetric transformations. The carboxylic acid functionality of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can coordinate to a metal center, creating a chiral environment that can influence the stereochemical course of a reaction. For example, in rhodium-catalyzed asymmetric cyclopropanation reactions, chiral dirhodium tetracarboxylate catalysts are highly effective. While there are no specific reports detailing the use of a dirhodium catalyst derived from (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, the principles of ligand design suggest that such a catalyst could be effective in controlling the enantioselectivity of cyclopropanation and other carbene-transfer reactions.

Furthermore, the phenylcyclopropane moiety itself can act as a chiral directing group. When used as a chiral auxiliary, the stereochemistry of the cyclopropane ring can influence the facial selectivity of reactions occurring at a remote functional group. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. This strategy, employing a three-step sequence of aldol-cyclopropanation-retro-aldol reactions, has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, demonstrating the utility of chiral cyclopropane scaffolds in asymmetric synthesis.

Design of Chiral Ligands for Metal-Catalyzed Enantioselective Reactions

The creation of chiral ligands is fundamental to asymmetric catalysis, a process that allows for the selective synthesis of one of two mirror-image isomers (enantiomers) of a chiral molecule. nih.gov The rigid structure of cyclopropane derivatives makes them excellent candidates for the backbone of chiral ligands. nih.govnih.gov While direct utilization of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid in widely reported ligand systems is not common, its structure holds significant potential for such applications.

The carboxylic acid group of the molecule can be chemically modified to introduce atoms that can coordinate to a metal center. For example, the carboxylic acid can be reduced to an alcohol, ((1R,2S)-2-phenylcyclopropyl)methanol , which can then be converted into a phosphine-containing ligand. These phosphine (B1218219) ligands are a critical class of ligands used in a variety of metal-catalyzed reactions. The defined stereochemistry of the cyclopropane ring would create a specific chiral environment around the metal, which is essential for inducing enantioselectivity in a chemical reaction. The phenyl group attached to the cyclopropane ring can also influence the reaction's outcome through steric and electronic interactions. For instance, cobalt and iron complexes with D2-symmetrical chiral porphyrin ligands have demonstrated high efficiency in the enantioselective cyclopropanation of styrenes. nih.govacs.org

| Ligand Precursor | Potential Ligand Type | Potential Catalytic Application |

| (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid | Bisamide ligands | Asymmetric transformations |

| ((1R,2S)-2-phenylcyclopropyl)methanol | Phosphine ligands | Asymmetric hydrogenation |

Utilization in Organocatalysis for Stereoselective Transformations

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral carboxylic acids and their derivatives can function as organocatalysts. Although there is limited direct evidence of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid being used as an organocatalyst, its structural features are promising.

The carboxylic acid can act as a Brønsted acid, activating substrates through hydrogen bonding and thereby controlling the stereochemical course of a reaction. Furthermore, the chiral cyclopropane scaffold can be integrated into more complex organocatalytic systems. For example, the corresponding amine, (1R,2S)-2-phenylcyclopropan-1-amine , could be used to develop catalysts for reactions proceeding through enamine or iminium ion intermediates, which are key strategies in organocatalysis. The rigidity of the cyclopropane ring would provide a well-defined chiral environment, which is a key factor for achieving high enantioselectivity. While there are methods for synthesizing chiral cyclopropanes using organocatalysis, the use of a chiral cyclopropane as the catalyst itself remains a developing area of research. rsc.org

Applications in Polymer Chemistry and Advanced Materials Science

The incorporation of cyclopropane rings into polymer chains can significantly alter the properties of the resulting materials. researchgate.net Although the direct polymerization of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is not documented, its potential as a monomer can be inferred from general principles of polymer chemistry.

The molecule could be converted into a monomer suitable for polymerization, for instance, by introducing a vinyl group. Alternatively, it could be transformed into a cyclic ester (a lactone), which could then undergo ring-opening polymerization to form a polyester. libretexts.orgrsc.org The defined stereochemistry of the cyclopropane unit would be preserved along the polymer chain, potentially leading to polymers with interesting optical properties.

The rigid nature of the cyclopropane ring is expected to increase the glass transition temperature of the polymer, making it more resistant to softening at higher temperatures. researchgate.net Research has shown that polyesters with a cyclopropane backbone tend to be amorphous, and by copolymerizing these monomers with others, the degree of crystallinity and thus the mechanical properties of the material can be controlled. researchgate.net The presence of the phenyl group would also enhance the thermal stability and refractive index of the polymer, suggesting potential applications in the field of advanced optical materials.

| Polymerization Strategy | Potential Polymer Type | Potential Properties and Applications |

| Conversion to vinyl monomer followed by radical polymerization | Poly(vinyl-2-phenylcyclopropane) derivatives | Chiral stationary phases, specialty optics |

| Conversion to lactone followed by ring-opening polymerization | Polyester with pendant phenylcyclopropane groups | Materials with high glass transition temperature |

Mechanistic Investigations of Biological Interactions of 1r,2s Rel 2 Phenylcyclopropanecarboxylic Acid Non Human/non Clinical Context

Molecular Target Identification and Biochemical Characterization

Research into the biological activities of 2-phenylcyclopropanecarboxylic acid and its derivatives has identified key enzymatic targets, primarily in microorganisms and plants. These studies provide a foundational understanding of how this class of molecules exerts its effects at a molecular level.

In Vitro Enzyme Assays for Inhibition Kinetics and Mechanism of Action

The primary molecular target identified for 2-phenylcyclopropane carboxylic acid derivatives is O-acetylserine sulfhydrylase (OASS) , a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants. This pathway is absent in mammals, making OASS an attractive target for the development of new antibacterial agents. The mechanism of inhibition is believed to be competitive, with the inhibitors targeting the active site of the enzyme. nih.govnih.govmdpi.com

Another enzyme inhibited by a stereoisomer of this class of compounds is 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase from apples. This enzyme catalyzes the final step in the biosynthesis of ethylene, a key plant hormone. A study on the trans-isomer, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), demonstrated its inhibitory effect on partially purified apple ACC oxidase. nih.govresearchgate.net The research indicated that the inhibition pattern was studied and Ki values were determined, suggesting a quantitative assessment of the enzyme-inhibitor interaction. nih.govresearchgate.net

| Compound | Enzyme | Organism | Inhibition Constant (Ki) | Mechanism of Action |

| trans-2-Phenylcyclopropane-1-carboxylic acid | ACC Oxidase | Malus domestica (apple) | Data reported as determined, specific value not in abstract | Competitive (inferred) |

Receptor Binding Studies and Ligand-Binding Domain Mapping

Current research on (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid and its close analogs has predominantly focused on their interactions with enzymes. There is a notable absence of studies in the available literature detailing receptor binding assays or the mapping of ligand-binding domains on specific receptors for this compound in a non-human, non-clinical context. The primary mechanism of action appears to be enzyme inhibition rather than receptor modulation.

Proteomic Profiling and Affinity-Based Probes for Target Elucidation

The use of advanced techniques such as proteomic profiling and affinity-based probes for the comprehensive identification of molecular targets for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid has not been reported in the reviewed scientific literature. These methods, which are powerful tools for unbiased target discovery, have yet to be applied to this specific compound to explore its full range of potential biological interactions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Molecular Probes

The investigation into 2-phenylcyclopropane carboxylic acids as OASS inhibitors has provided valuable insights into the relationship between their chemical structure and biological activity.

Elucidation of Key Pharmacophores and Ligand Efficiencies

The development of OASS inhibitors has been guided by a pharmacophoric understanding derived from the natural ligand interactions of the enzyme. A study focused on designing OASS inhibitors by mimicking the C-terminal pentapeptide of serine acetyltransferase, a natural inhibitor of OASS, helped to define a pharmacophoric scaffold. nih.govnih.gov This work suggests that the key features for binding include elements that can mimic the interactions of the terminal isoleucine residue of the peptide, which is crucial for binding to the OASS active site. mdpi.comnih.gov The cyclopropane (B1198618) ring and the carboxylic acid moiety of 2-phenylcyclopropane carboxylic acid derivatives are designed to fit within this pharmacophoric model, with the phenyl group exploring a lipophilic pocket within the enzyme's active site. nih.gov

Ligand efficiency (LE), a metric that relates the potency of a compound to its size (number of heavy atoms), is a critical parameter in drug design. While the concept is widely applied, specific calculated LE values for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid were not found in the provided search results.

Rational Design of Analogs for Enhanced Potency, Selectivity, or Probe Utility

Building upon an initial hit compound with nanomolar affinity for OASS, researchers have rationally designed and synthesized a series of derivatives to improve properties such as bacterial cell permeability. nih.govtandfonline.com These medicinal chemistry campaigns aimed to modify the structure of the 2-phenylcyclopropane carboxylic acid scaffold to enhance their potential as antibacterial agents. For instance, modifications were made to promote passage through the outer cell membrane porins of Gram-negative bacteria. tandfonline.com A subsequent study reported the synthesis of a series of derivatives and their evaluation against S. Typhimurium OASS isoenzymes, with several acidic derivatives showing good activities in the nanomolar range against both OASS-A and OASS-B isoforms in vitro. nih.gov

The general synthetic scheme for these analogs often involves stereospecific reactions to yield the desired trans cyclopropane carboxylic ethyl ester, followed by Suzuki-Miyaura cross-coupling to introduce various substituents on the phenyl ring. The final step is typically the hydrolysis of the ester to the carboxylic acid. nih.gov This modular synthesis allows for the systematic exploration of the chemical space around the 2-phenylcyclopropane carboxylic acid core to optimize for potency and other desired properties.

Computational Biology Approaches to Ligand-Target Interactions

Computational methods are essential tools for predicting and understanding the interactions of small molecules like (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid with biological macromolecules. These in silico techniques can provide valuable insights into potential protein targets and the dynamics of binding, guiding further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Virtual screening then utilizes this approach to search large databases of compounds against a specific target.

In the case of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, a virtual screening campaign could be initiated to identify potential protein targets. This would involve docking the 3D structure of the compound against a library of protein structures, such as those available in the Protein Data Bank (PDB). The docking scores, which estimate the binding affinity, would be used to rank potential targets. For instance, a hypothetical screening could identify enzymes such as cyclooxygenases or other metabolic enzymes as potential interactors, based on the structural features of the compound.

A hypothetical workflow would involve:

Generation of a high-quality 3D conformer of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid.

Selection of a library of potential protein targets (e.g., enzymes involved in metabolic pathways).

Execution of docking calculations using software like AutoDock or Glide.

Analysis and ranking of the results based on docking scores and binding poses.

Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Aldose Reductase | -7.9 | Trp111, His110, Tyr48 |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 |

Once a putative target is identified through docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more detailed view of the binding mechanism, including the stability of the interaction and the conformational changes in both the protein and the ligand.

Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|---|

| Simulation Software | AMBER, GROMACS |

| Force Field | AMBER ff14SB for protein, GAFF for ligand |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

For a more accurate description of the electronic events during ligand binding or enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the region of interest (e.g., the ligand and the enzyme's active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics.

If (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid were found to be an inhibitor of a specific enzyme, QM/MM calculations could be used to elucidate the mechanism of inhibition. For example, these calculations could determine the free energy barrier for a reaction step or the precise binding energies, including contributions from electronic polarization and charge transfer, which are not captured by classical force fields.

Biochemical Pathways and Cellular Mechanisms (in non-human models and cell-free systems)

To complement computational predictions, in vitro biochemical and cell-based assays are crucial for understanding the metabolic fate and cellular effects of a compound.

The metabolic stability of a compound is a critical parameter, determining its half-life in a biological system. In vitro assays using liver microsomes from different species (e.g., rat, mouse) can provide an initial assessment of metabolic clearance. These microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

A typical in vitro metabolic stability assay would involve incubating (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid with liver microsomes and a cofactor like NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Hypothetical Metabolic Stability Data in Rat Liver Microsomes

| Time (min) | % Remaining of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

From such data, a half-life could be determined, indicating the compound's susceptibility to metabolism. Further analysis of the incubation mixture by high-resolution mass spectrometry could identify the major metabolites, revealing the primary biotransformation pathways (e.g., hydroxylation, glucuronidation).

Microbial cultures can also be used as a tool for biotransformation, as microorganisms can perform a wide range of enzymatic reactions. Incubating the compound with various microbial strains could produce novel metabolites and provide insights into potential metabolic pathways.

Cell-based assays are essential for confirming the biological activity of a compound in a more complex biological environment. If computational studies predict a specific protein target, a target engagement assay can be developed in a relevant non-human cell line. For example, if the predicted target is a specific enzyme, its activity can be measured in cell lysates or intact cells in the presence and absence of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid.

Reporter gene assays are another powerful tool to study the effect of a compound on a specific signaling pathway. In this type of assay, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. A change in the reporter signal upon treatment with the compound would indicate modulation of that pathway. For instance, if the compound is hypothesized to affect a nuclear receptor signaling pathway, a cell line containing a reporter construct for that receptor could be utilized.

Table of Compound Names

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cross-couplings. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rhodium complexes) are employed. Post-synthesis, purity is confirmed using chiral HPLC or polarimetry to verify enantiomeric excess (≥95%) .

Q. How can researchers confirm the structural identity and purity of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) to analyze cyclopropane ring protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~12 ppm). IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Purity is assessed via melting point analysis (e.g., ~130°C for pure samples) and LC-MS to detect trace impurities .

Q. What solvent systems are optimal for recrystallizing (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid?

- Methodological Answer : Recrystallization in ethyl acetate/hexane mixtures (1:3 v/v) yields high-purity crystals. Polar aprotic solvents like DMSO should be avoided due to potential esterification side reactions. Crystallization under inert atmosphere (N₂/Ar) prevents oxidation of the cyclopropane ring .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing between cis and trans isomers of phenylcyclopropanecarboxylic acid derivatives?

- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. Alternatively, NOESY NMR can detect spatial proximity between cyclopropane protons and the phenyl group. Computational modeling (DFT) predicts dihedral angles and compares them with experimental NMR data .

Q. How does the hydroxymethyl group in related analogs (e.g., (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid) influence biological activity compared to the parent compound?

- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, improving interactions with enzymes like serotonin transporters. Comparative SAR studies show a 2–3x increase in binding affinity for hydroxymethyl derivatives, validated via radioligand assays .

Q. What strategies resolve enantiomeric impurities during synthesis of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid?

- Methodological Answer : Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers. Alternatively, diastereomeric salt formation with chiral amines (e.g., cinchonidine) enables separation via fractional crystallization .

Q. How can researchers reconcile contradictory data on cyclopropane ring stability under acidic conditions?

- Methodological Answer : Stability depends on substituent effects. Electron-withdrawing groups (e.g., carboxylic acid) increase ring strain, making hydrolysis more likely. Controlled experiments in buffered solutions (pH 2–7) with LC-MS monitoring are recommended to assess degradation pathways .

Q. What computational tools predict the reactivity of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid in organometallic reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian09) model transition states for cyclopropane ring-opening reactions. Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations predict ligand-metal coordination geometries .

Data-Driven Insights

| Property | Value | Reference |

|---|---|---|

| Melting Point | 130–132°C | |

| Enantiomeric Excess (HPLC) | ≥95% | |